molecular formula C5H8N2O3 B12347025 Methyl 5-oxopyrazolidine-3-carboxylate

Methyl 5-oxopyrazolidine-3-carboxylate

Cat. No.: B12347025
M. Wt: 144.13 g/mol
InChI Key: VMEGMXWWZMXOHD-UHFFFAOYSA-N
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Description

Methyl 5-oxopyrazolidine-3-carboxylate is a heterocyclic compound with the molecular formula C6H9NO3. It is known for its applications in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes both an oxo and a carboxylate group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-oxopyrazolidine-3-carboxylate can be synthesized through the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. The reaction typically involves heating without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) .

Industrial Production Methods: Industrial production methods for this compound often involve one-pot reactions that are efficient and environmentally friendly. These methods aim to reduce production costs and minimize by-products, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-oxopyrazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common substitution reactions include nucleophilic substitution, where reagents like alkyl halides are used.

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-oxopyrazolidine-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 5-oxopyrazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 5-oxopyrrolidine-3-carboxylate
  • Ethyl 5-oxopyrrolidine-3-carboxylate
  • Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates

Comparison: Methyl 5-oxopyrazolidine-3-carboxylate is unique due to its pyrazolidine ring structure, which distinguishes it from similar compounds like methyl 5-oxopyrrolidine-3-carboxylate that have a pyrrolidine ring.

Biological Activity

Methyl 5-oxopyrazolidine-3-carboxylate (MOPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of the biological activity of MOPC, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MOPC is characterized by a pyrazolidine ring with a carboxylate ester functional group. Its molecular formula is C6H9NO3C_6H_9NO_3, and it has a molecular weight of approximately 141.14 g/mol. The structural features of MOPC contribute to its biological interactions, particularly its ability to form hydrogen bonds and engage in hydrophobic interactions with various biological macromolecules.

The biological activity of MOPC is primarily attributed to its interaction with specific molecular targets. Research indicates that MOPC can modulate enzyme activity and influence receptor signaling pathways. The compound's ability to participate in non-covalent interactions allows it to affect the activity of proteins involved in various biological processes, including inflammation and cancer cell proliferation .

Antimicrobial Properties

MOPC has shown promising antimicrobial activity against various pathogens. Studies have demonstrated that derivatives of pyrazolidine compounds exhibit significant antibacterial and antifungal properties. For instance, MOPC's structure allows it to disrupt microbial cell membranes or inhibit essential enzymatic functions, leading to cell death.

Anti-inflammatory Effects

Research has indicated that MOPC possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The compound can inhibit the production of pro-inflammatory cytokines and modulate immune responses, which is crucial in conditions such as arthritis and other inflammatory disorders .

Anticancer Activity

MOPC has been evaluated for its anticancer potential, particularly against various cancer cell lines. In vitro studies have shown that MOPC can induce apoptosis in cancer cells, as evidenced by increased levels of active caspase-3 and cell cycle arrest at the S phase . Table 1 summarizes some key findings regarding the anticancer activity of MOPC and related compounds.

CompoundCell LineIC50 (µM)Mechanism
MOPCMCF-71.4Apoptosis induction
MOPCHep3B0.43 - 8.79Topo2β inhibition
EtoposideMCF-716.32Reference drug
LevofloxacinHep3B8.94Reference drug

Case Studies

Several studies have explored the biological effects of MOPC:

  • Anticancer Study : A study investigated the effects of MOPC on the MCF-7 breast cancer cell line, revealing an IC50 value of 1.4 µM, indicating potent cytotoxicity compared to standard treatments like etoposide .
  • Inhibition of Inflammatory Pathways : Another study focused on the anti-inflammatory effects of MOPC derivatives, highlighting their ability to reduce cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Evaluation : Research on structural analogs of MOPC demonstrated significant antimicrobial activity against Gram-positive bacteria, reinforcing the compound's potential as an antibiotic agent.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of MOPC and its derivatives. There is a growing interest in optimizing its structure for enhanced efficacy and reduced side effects, particularly in anticancer and antimicrobial applications.

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

methyl 5-oxopyrazolidine-3-carboxylate

InChI

InChI=1S/C5H8N2O3/c1-10-5(9)3-2-4(8)7-6-3/h3,6H,2H2,1H3,(H,7,8)

InChI Key

VMEGMXWWZMXOHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)NN1

Origin of Product

United States

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